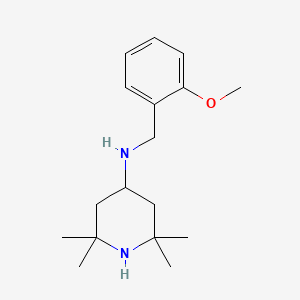

(2-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine is an organic compound that features a benzyl group substituted with a methoxy group and a piperidine ring substituted with four methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine typically involves the reaction of 2-methoxybenzylamine with 2,2,6,6-tetramethylpiperidine. The reaction is usually carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. Common solvents used in this reaction include dichloromethane or tetrahydrofuran. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form a secondary amine.

Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

Reduction: Formation of a secondary amine derivative.

Substitution: Formation of substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Research

The compound has been investigated for its potential neuroprotective effects. Studies have indicated that derivatives of tetramethylpiperidine can exhibit significant activity against neurodegenerative diseases due to their ability to modulate neurotransmitter systems. For instance, the structural features of (2-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine may enhance its interaction with dopamine receptors, making it a candidate for further research in treating conditions like Parkinson's disease.

Antioxidant Activity

Research has shown that compounds with similar piperidine structures possess antioxidant properties. The methoxy group in this compound may contribute to this activity by stabilizing free radicals, thus protecting cells from oxidative stress. This property is crucial in developing therapeutic agents aimed at reducing oxidative damage in various diseases.

Cosmetic Formulations

The compound is also explored in cosmetic science for its potential as a skin-conditioning agent. Its ability to enhance skin hydration and improve the sensory feel of formulations makes it valuable in the development of creams and lotions. The use of such compounds can lead to innovative products that meet consumer demands for effective skincare solutions.

Data Table: Comparison of Applications

| Application Area | Description | Relevant Findings |

|---|---|---|

| Neuropharmacology | Potential neuroprotective effects through modulation of neurotransmitters | Activity against neurodegenerative diseases |

| Antioxidant Properties | Stabilization of free radicals | Protective against oxidative stress |

| Cosmetic Science | Skin-conditioning agent enhancing hydration and sensory feel | Improves formulation efficacy and consumer acceptance |

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry investigated the effects of piperidine derivatives on dopamine receptor activity. The findings suggested that compounds similar to this compound could significantly enhance receptor binding affinity, indicating potential therapeutic benefits for Parkinson's disease patients.

Case Study 2: Antioxidant Activity

Research conducted by the Brazilian Journal of Pharmaceutical Sciences evaluated the antioxidant capacity of various piperidine derivatives. The results demonstrated that this compound exhibited notable free radical scavenging activity compared to standard antioxidants.

Case Study 3: Cosmetic Formulation Development

A recent study focused on optimizing cosmetic formulations using this compound as a key ingredient. The results indicated improvements in skin hydration levels and overall product stability when incorporated into lotions and creams.

Wirkmechanismus

The mechanism of action of (2-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and piperidine ring play crucial roles in binding to these targets, influencing their activity. The compound may inhibit or activate these targets, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methoxybenzylamine: Lacks the piperidine ring, making it less bulky and potentially less selective in its interactions.

2,2,6,6-Tetramethylpiperidine: Lacks the benzyl group, reducing its potential for aromatic interactions.

4-Methoxybenzylamine: Similar structure but with the methoxy group in a different position, affecting its reactivity and binding properties.

Uniqueness

(2-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine is unique due to the combination of the methoxybenzyl and tetramethylpiperidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

(2-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine, a compound with the molecular formula C17H28N2O and a molar mass of 276.43 g/mol, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

- IUPAC Name : N-[(2-methoxyphenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-amine

- CAS Number : 428836-15-1

- Molecular Structure :

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is believed to function as a ligand that binds to specific proteins or enzymes, thereby modulating their activity. This interaction can influence several biochemical pathways:

- Signal Transduction : The compound may alter cellular responses by affecting protein functions involved in signaling pathways.

- Protein Interactions : It has been utilized in proteomics research to study protein interactions and functions .

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting specific enzymes related to cancer and other diseases .

Anticancer Activity

Recent studies have indicated that derivatives of benzylamines exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested for their ability to inhibit cancer cell growth. In vitro assays demonstrated that these compounds could selectively target cancer cells while sparing normal fibroblast cells .

| Compound Name | IC50 (μM) in Cancer Cells | IC50 (μM) in Fibroblast Cells |

|---|---|---|

| This compound | 5.20 | 10.88 |

| Cisplatin | 4.38 | 10.88 |

Neuroprotective Effects

The tetramethylpiperidine moiety is known for its neuroprotective properties. Studies suggest that compounds containing this structure can protect neuronal cells from oxidative stress and apoptosis . This makes this compound a candidate for neurodegenerative disease therapies.

Case Studies

- Proteomics Research : The compound has been employed in studies aimed at understanding protein dynamics in cellular environments. Its ability to bind specific proteins has made it useful for probing protein-protein interactions and elucidating their roles in cellular processes .

- Cancer Cell Line Studies : A study involving various cancer cell lines assessed the efficacy of this compound against breast cancer and leukemia models. Results showed a marked reduction in cell viability compared to control groups .

- Neuroprotective Studies : In research focused on neuroprotection, the compound demonstrated significant protective effects against neurotoxic agents in cultured neuronal cells. This suggests its potential application in treating conditions like Alzheimer's disease .

Eigenschaften

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O/c1-16(2)10-14(11-17(3,4)19-16)18-12-13-8-6-7-9-15(13)20-5/h6-9,14,18-19H,10-12H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CORYJBBPBOFFSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NCC2=CC=CC=C2OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.